molecular formula C10H7ClN2O2 B2563029 Methyl 4-chlorocinnoline-3-carboxylate CAS No. 104680-31-1

Methyl 4-chlorocinnoline-3-carboxylate

Cat. No.: B2563029
CAS No.: 104680-31-1
M. Wt: 222.63
InChI Key: PMXSNEURQGNVGW-UHFFFAOYSA-N
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Description

“Methyl 4-chlorocinnoline-3-carboxylate” is a chemical compound with the molecular formula C10H7ClN2O2 . It has a molecular weight of 222.63 . This compound is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate has been achieved through a general Richter cyclization via diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . This method has been found to yield moderate to excellent results in one-pot procedures under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H7ClN2O2 . The InChI code for this compound is 1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored in an inert atmosphere at 2-8°C . Its molecular weight is 222.63 .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 4-chlorocinnoline-3-carboxylate is used in various chemical synthesis processes and reactions. For instance, Ames and Byrne (1976) demonstrated its use in the preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines, which are important intermediates in organic synthesis (Ames & Byrne, 1976). Another study by Kovalenko et al. (2020) investigated the methylation of similar compounds, providing insights into the regioselectivity of these reactions, which are crucial for the design of combinatorial libraries (Kovalenko et al., 2020).

Potential in Drug Development

Several studies have explored the potential of derivatives of this compound in drug development. For example, Thevis et al. (2008) discussed the gas-phase reaction of substituted isoquinolines, which hold potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008). Ahmad et al. (2012) found that certain derivatives exhibited antimicrobial and antioxidant properties, highlighting their potential in medical applications (Ahmad et al., 2012).

Photophysical Properties

Research by Smeyanov et al. (2017) on mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers revealed interesting photophysical properties, suggesting applications in fluorescence spectroscopy and materials science (Smeyanov et al., 2017).

Analytical Applications

Suzuki and Nakashima (1964) synthesized various N-oxides of chlorocinnoline, which could be useful in analytical chemistry, particularly in the study of reaction mechanisms and the development of new analytical methods (Suzuki & Nakashima, 1964).

Antibacterial Potential

Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives using this compound and found moderate antibacterial activity against various bacterial strains, indicating its potential in developing new antibacterial agents (Balaji et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 4-chlorocinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXSNEURQGNVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (8.15 g, 5 ml) was added dropwise under inert atmosphere to methyl 4-hydroxycinnoline-3-carboxylate (0.50 g, 2.45 mmol). The mixture was heated to reflux for 1.5 h, cooled to room temperature and excess thionyl chloride was removed under vacuum. Toluene (5 ml) was added to the residue. The mixture was stirred at room temperature overnight. The solids were collected by filtration and dried under vacuum. The title compound was isolated as a brown solid (248 mg, 1.11 mmol, 45%). LCMS: m/z 223 [M+H]+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Yield
45%

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